2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
Overview
Description
2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the empirical formula C9H8F3NO2 and a molecular weight of 219.16 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)CC1=CC(C)=C(C=C1)N+=O
. This indicates that the molecule consists of a benzene ring substituted with a methyl group, a nitro group, and a 2,2,2-trifluoroethyl group. Physical and Chemical Properties Analysis
This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions were not available in the sources I found.Scientific Research Applications
Application in Synthesis of SF5-Containing Compounds
Research demonstrates that derivatives of nitro(pentafluorosulfanyl)benzenes, like 1-Nitro-4-(pentafluorosulfanyl)benzene, are used in the direct amination process. This process leads to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are significant in various chemical applications (Pastýříková et al., 2012).
Exploring σ(C-Se)-π Hyperconjugation
The compound 1-nitro-4-[(phenylselanyl)methyl]benzene, sharing a similar structural motif with 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene, was studied to understand the effects of σ(C-Se)-π hyperconjugation. This study provided insights into the electronic properties of such compounds, which is essential for developing new materials and chemical reactions (White & Blanc, 2014).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound has been studied to understand their molecular configurations. For example, the structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile was determined, revealing insights into the arrangement of substituents around the benzene ring, which is crucial for understanding the compound's reactivity and physical properties (Zhang, 2013).
Reactivity in Nitration Reactions
Compounds structurally related to this compound have been studied to understand their reactivity during nitration. These studies are important for developing efficient synthetic routes for various industrial and pharmaceutical applications (Sharnin, Falyakhov, & Butovetskii, 1975).
Contributions to Advanced Materials Science
Research into similar nitro-substituted benzene compounds, like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), has expanded our understanding of molecular structures and interactions. Such studies contribute to the field of materials science, particularly in designing new molecular materials with specific properties (Fujita et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6-4-7(5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAHAGBMWINSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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